1-(4-bromobenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole
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Description
1-(4-bromobenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole is a useful research compound. Its molecular formula is C23H17BrF3NS and its molecular weight is 476.36. The purity is usually 95%.
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Scientific Research Applications
Selective P450 Aromatase Inhibition
Indole derivatives, including those with a halobenzyl group similar to 1-(4-bromobenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole, have been synthesized for inhibitory activity against P450arom and P45017α enzymes. These compounds are studied for their potential in influencing retinoic acid metabolism, with some showing potent aromatase inhibitory activity (Marchand et al., 1998).
Synthesis of Indole-Annulated Sulfur Heterocycles
Research has been conducted on the synthesis of indole-annulated sulfur heterocycles using compounds similar to this compound. These syntheses involve methods like Bu3SnH-mediated aryl radical cyclization, contributing to the development of novel organic compounds with potential applications in various fields (Majumdar et al., 2008).
Antioxidant and Antimicrobial Evaluation
Indole derivatives, including those with benzyl/phenyl groups, have been evaluated for their antioxidant and antimicrobial properties. Studies involve the synthesis and testing of various compounds for their radical scavenging capacity and antimicrobial activities, providing insights into the potential therapeutic applications of these compounds (Baytas et al., 2012).
Dual Inhibition of DNA Topoisomerases
Compounds containing indole and quinoline nuclei, similar in structure to the compound , have been synthesized and evaluated for their inhibitory effects on type I and type II DNA topoisomerases. This research is significant in exploring potential treatments for diseases like leishmaniasis (Ray et al., 1997).
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrF3NS/c24-19-10-8-16(9-11-19)13-28-14-22(20-6-1-2-7-21(20)28)29-15-17-4-3-5-18(12-17)23(25,26)27/h1-12,14H,13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBIFIOBXMYQFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.